molecular formula C6H12ClNO2 B1392970 (2s,4s)-4-Methyl-pyrrolidine-2-carboxylic acid CAS No. 201481-62-1

(2s,4s)-4-Methyl-pyrrolidine-2-carboxylic acid

Cat. No. B1392970
M. Wt: 165.62 g/mol
InChI Key: VLDINRBTKBFNDD-FHAQVOQBSA-N
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Description

The compound “(2s,4s)-4-Methyl-pyrrolidine-2-carboxylic acid” is a type of pyrrolidine carboxylic acid derivative . Pyrrolidine carboxylic acids are a class of compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, and a carboxylic acid group .


Synthesis Analysis

The synthesis of “(2s,4s)-4-Methyl-pyrrolidine-2-carboxylic acid” and its derivatives has been reported in the literature . The synthesis typically involves the reaction of pyroglutamic acid or hydroxyproline with various reagents . The specific synthetic steps and conditions can vary depending on the desired product .


Molecular Structure Analysis

The molecular structure of “(2s,4s)-4-Methyl-pyrrolidine-2-carboxylic acid” can be analyzed based on its IUPAC name and molecular formula . The IUPAC name indicates the configuration of the chiral centers in the molecule, and the molecular formula provides information about the number and types of atoms present .


Chemical Reactions Analysis

The chemical reactions involving “(2s,4s)-4-Methyl-pyrrolidine-2-carboxylic acid” and its derivatives can be complex and varied . These reactions can include various organic reactions such as esterification, reduction, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2s,4s)-4-Methyl-pyrrolidine-2-carboxylic acid” can be inferred from its structure and the properties of similar compounds . These properties can include molecular weight, solubility, melting point, and others .

Scientific Research Applications

Influenza Neuraminidase Inhibition

A study by Wang et al. (2001) describes the use of a compound closely related to (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid in inhibiting influenza neuraminidase. This compound was identified as a potent inhibitor, providing insights into potential antiviral applications (Wang et al., 2001).

Synthesis of Pyrrolidines and Piperidines

Boto et al. (2001) explored the synthesis of 2,3-disubstituted pyrrolidines and piperidines, employing a method based on oxidative decarboxylation of alpha-amino acids, including (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid. This method facilitated the introduction of various substituents, leading to diverse chemical applications (Boto et al., 2001).

Asymmetric Hydrogenations

Takahashi and Achiwa (1989) demonstrated the application of a derivative of (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid in asymmetric hydrogenations, particularly of (Z)-2-acetamidoacrylic acid derivatives. This study contributes to the field of enantioselective catalysis, a crucial aspect in synthesizing pharmaceuticals (Takahashi & Achiwa, 1989).

Enantioselective Biotransformations

Chen et al. (2012) reported on the use of an amidase-catalyzed process for the enantioselective biotransformation of pyrrolidine-2,5-dicarboxamides, including derivatives of (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid. This process was utilized in organic synthesis, demonstrating its potential in creating enantiomerically pure compounds for pharmaceutical applications (Chen et al., 2012).

Synthesis of Pyrrolidine Nucleic Acids

Kumar et al. (2001) explored the synthesis of pyrrolidine-based DNA analogues using (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid derivatives. This research contributes to the development of nucleic acid analogues, which can be significant in gene therapy and biotechnology (Kumar et al., 2001).

Future Directions

The future directions for research on “(2s,4s)-4-Methyl-pyrrolidine-2-carboxylic acid” could include further exploration of its potential applications in medical imaging and as an antiepileptic drug . Additionally, the development of more efficient and scalable synthetic methods for this compound could be a valuable area of research .

properties

IUPAC Name

(2S,4S)-4-methylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-4-2-5(6(8)9)7-3-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDINRBTKBFNDD-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2s,4s)-4-Methyl-pyrrolidine-2-carboxylic acid

CAS RN

201481-62-1
Record name (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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